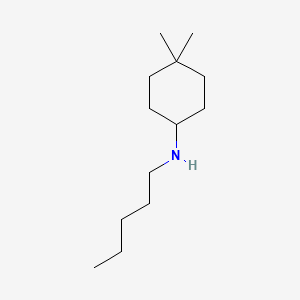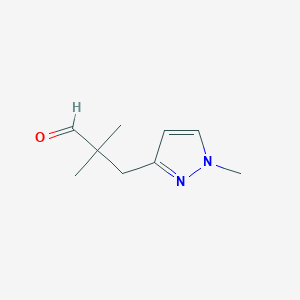![molecular formula C12H13ClN2 B13254937 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile](/img/structure/B13254937.png)
2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile is a chemical compound with the molecular formula C₁₂H₁₃ClN₂. It is known for its unique structure, which includes a chloro group, a cyclopropylethylamino group, and a benzonitrile moiety. This compound is used primarily in research and industrial applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile typically involves the reaction of 2-chloro-4-nitrobenzonitrile with 1-cyclopropylethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for better control over reaction parameters and can produce the compound in significant quantities. The use of green chemistry principles, such as the use of recyclable solvents and catalysts, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: The presence of the cyclopropylethylamino group allows for cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while oxidation reactions may produce corresponding oxides .
Scientific Research Applications
2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile involves its interaction with specific molecular targets. The chloro group and the cyclopropylethylamino group play crucial roles in its binding to enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-chlorobenzonitrile: A benzonitrile derivative with similar structural features.
4-Chloro-2-cyanophenylamine: Another compound with a chloro and cyano group.
Uniqueness
2-Chloro-4-[(1-cyclopropylethyl)amino]benzonitrile is unique due to the presence of the cyclopropylethylamino group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-chloro-4-(1-cyclopropylethylamino)benzonitrile |
InChI |
InChI=1S/C12H13ClN2/c1-8(9-2-3-9)15-11-5-4-10(7-14)12(13)6-11/h4-6,8-9,15H,2-3H2,1H3 |
InChI Key |
ZZXCOXMAGQOIRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)NC2=CC(=C(C=C2)C#N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13254867.png)

amine](/img/structure/B13254875.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254877.png)










